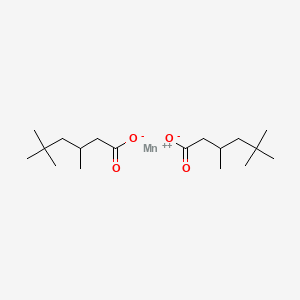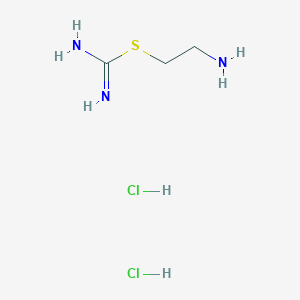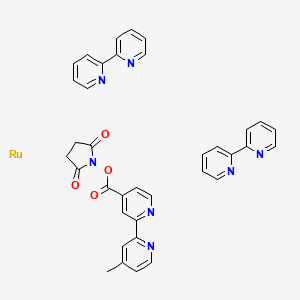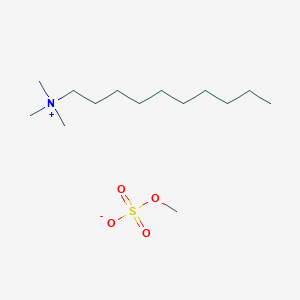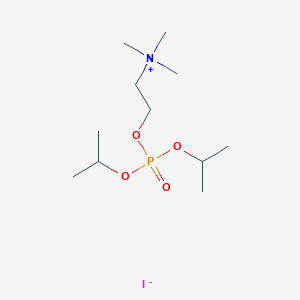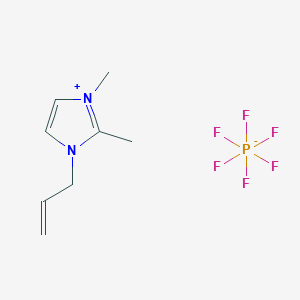
1,2-dimethyl-3-prop-2-enylimidazol-1-ium;hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-dimethyl-3-prop-2-enylimidazol-1-ium;hexafluorophosphate is a compound that belongs to the class of imidazolium salts. These salts are known for their unique properties and are widely used in various scientific and industrial applications. The compound consists of an imidazolium cation with two methyl groups and a prop-2-enyl group, paired with a hexafluorophosphate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-3-prop-2-enylimidazol-1-ium;hexafluorophosphate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with prop-2-enyl halides under basic conditions to form the desired imidazolium salt. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The resulting imidazolium salt is then treated with hexafluorophosphoric acid to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The final product is often purified through recrystallization or other purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-3-prop-2-enylimidazol-1-ium;hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxidized products, while substitution reactions can produce a variety of substituted imidazolium salts.
Scientific Research Applications
1,2-dimethyl-3-prop-2-enylimidazol-1-ium;hexafluorophosphate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-3-prop-2-enylimidazol-1-ium;hexafluorophosphate involves its interaction with molecular targets and pathways. The imidazolium cation can interact with various biological molecules, leading to changes in their structure and function. The hexafluorophosphate anion can also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
1,2-dimethyl-3-propylimidazolium iodide: Similar structure but with an iodide anion instead of hexafluorophosphate.
1-methyl-3-prop-2-enylimidazolium bromide: Similar structure but with a bromide anion.
Uniqueness
1,2-dimethyl-3-prop-2-enylimidazol-1-ium;hexafluorophosphate is unique due to its specific combination of the imidazolium cation and hexafluorophosphate anion. This combination imparts distinct properties, such as high thermal stability and unique solubility characteristics, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C8H13F6N2P |
|---|---|
Molecular Weight |
282.17 g/mol |
IUPAC Name |
1,2-dimethyl-3-prop-2-enylimidazol-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C8H13N2.F6P/c1-4-5-10-7-6-9(3)8(10)2;1-7(2,3,4,5)6/h4,6-7H,1,5H2,2-3H3;/q+1;-1 |
InChI Key |
FLXDAQIRTPFUHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=CN1CC=C)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)

![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)
